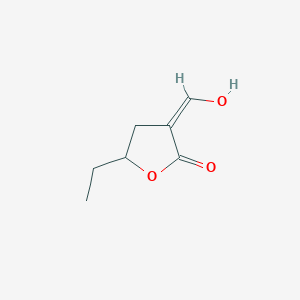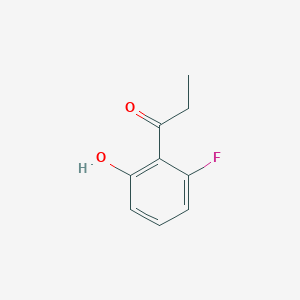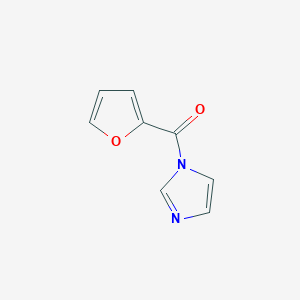
methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, nitro, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification and amination reactions. One common method involves the nitration of methyl 1H-pyrrole-2-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination using reagents like ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrole compounds .
科学的研究の応用
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
作用機序
The mechanism of action of methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .
類似化合物との比較
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
- Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both amino and nitro groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC名 |
methyl 1-amino-4-nitropyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)5-2-4(9(11)12)3-8(5)7/h2-3H,7H2,1H3 |
InChIキー |
OFLSBKHUXPVWTA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CN1N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)





![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)




![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
